Cas no 449787-30-8 (3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide)

3-Fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide is a specialized heterocyclic compound featuring a thienopyrazole core with a sulfone moiety and a fluorinated benzamide substituent. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. The presence of the 5,5-dioxo group enhances electrophilic character, while the 3-fluorobenzamide moiety may improve binding affinity and metabolic stability. This compound is suitable for research applications in drug discovery, offering a versatile intermediate for further functionalization. Its well-defined synthetic route ensures reproducibility, making it a reliable candidate for structure-activity relationship studies.
3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide structure
449787-30-8 structure
Product Name:3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS No:449787-30-8
MF:C19H16FN3O3S
MW:385.412046432495
CID:5835834
PubChem ID:4073431
Update Time:2025-06-15

3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-3-fluoro-
    • SR-01000570081
    • 449787-30-8
    • AKOS024581913
    • 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • Oprea1_686155
    • SR-01000570081-1
    • 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
    • F0541-0327
    • N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
    • Inchi: 1S/C19H16FN3O3S/c1-12-5-7-15(8-6-12)23-18(16-10-27(25,26)11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
    • InChI Key: XLHJRXOGXAVSHO-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=C(C)C=C2)N=C2CS(=O)(=O)CC2=1)(=O)C1=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 385.09
  • Monoisotopic Mass: 385.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 89.4Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • Boiling Point: 552.7±50.0 °C(Predicted)
  • pka: 11.47±0.20(Predicted)

3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide Pricemore >>

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Additional information on 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Introduction to 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS No. 449787-30-8)

3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzamide class of molecules, which is well-documented for its therapeutic applications in various diseases. The presence of a fluoro group and a complex heterocyclic system, specifically thieno[3,4-c]pyrazole, contributes to its distinctive chemical properties and makes it a promising candidate for further investigation.

The chemical structure of this compound is characterized by a benzamide moiety linked to a thienopyrazole scaffold. The thieno[3,4-c]pyrazole ring system is particularly intriguing due to its ability to modulate biological pathways through interactions with specific targets. Recent studies have highlighted the role of thienopyrazole derivatives in inhibiting enzymes and receptors involved in inflammatory and metabolic disorders. The fluoro substitution at the 3-position of the benzamide ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for drug efficacy and bioavailability.

In the context of modern drug discovery, 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide represents a novel approach to designing molecules with enhanced pharmacological properties. The combination of the thienopyrazole core with the benzamide group creates a multifunctional entity that can interact with multiple biological targets. This polypharmacophoric nature is increasingly recognized as a key strategy in developing drugs that can address complex diseases through multiple mechanisms.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of potential drug candidates like this one. The structural features of 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide make it an attractive candidate for further experimental validation. Researchers have employed molecular docking techniques to predict its binding affinity to various protein targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group at the 3-position of the benzamide ring is particularly challenging due to its sensitivity to nucleophilic substitution reactions. However, modern synthetic methodologies have enabled chemists to achieve this transformation with high selectivity and efficiency.

Biological activity assays have revealed that 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide exhibits promising effects on several disease-related pathways. For instance, preliminary studies suggest that it may inhibit key enzymes involved in inflammation and oxidative stress, which are central mechanisms in conditions such as arthritis and neurodegenerative disorders. Additionally, its interaction with specific receptors has been explored as a potential therapeutic strategy for neurological diseases.

The pharmacokinetic profile of this compound is another area of interest. The presence of the fluoro group not only enhances lipophilicity but also influences metabolic stability. These properties are crucial for determining the compound's bioavailability and duration of action. Further studies are needed to optimize its pharmacokinetic parameters through structural modifications.

In conclusion,3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS No. 449787-30-8) is a structurally complex and biologically active molecule with significant potential in pharmaceutical applications. Its unique combination of chemical features positions it as a valuable tool for drug discovery efforts aimed at treating various human diseases. As research continues in this area,thienopyrazole derivatives like this one are expected to play an increasingly important role in developing next-generation therapeutics.

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